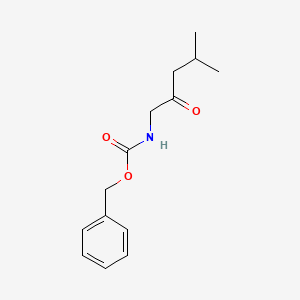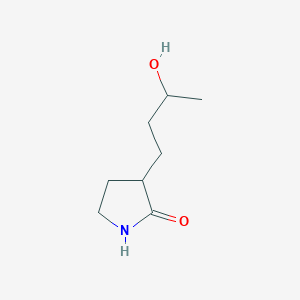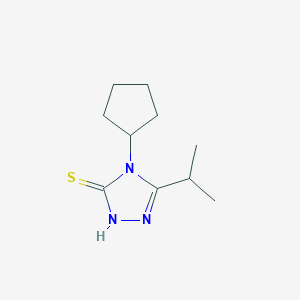![molecular formula C8H11NO2 B13192798 1-[5-(Aminomethyl)furan-2-yl]propan-1-one](/img/structure/B13192798.png)
1-[5-(Aminomethyl)furan-2-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Aminomethyl)furan-2-yl]propan-1-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Aminomethyl)furan-2-yl]propan-1-one can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate reagents to introduce the aminomethyl and propanone groups. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of biocatalysts, such as Lactobacillus paracasei BD101, has been explored for the asymmetric bioreduction of furan derivatives, providing an environmentally friendly and efficient method for producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(Aminomethyl)furan-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[5-(Aminomethyl)furan-2-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of 1-[5-(Aminomethyl)furan-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methyl-2-furanyl)propan-1-one: This compound has a similar structure but with a methyl group instead of an aminomethyl group.
2,5-Diaminomethylfuran: Another furan derivative with two aminomethyl groups.
Uniqueness
1-[5-(Aminomethyl)furan-2-yl]propan-1-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-[5-(aminomethyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h3-4H,2,5,9H2,1H3 |
Clé InChI |
XMBWPQXSGLTVDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(O1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)

![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)

![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)







![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13192767.png)
![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
